![molecular formula C9H9BrFN B3094804 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine CAS No. 1260841-36-8](/img/structure/B3094804.png)
1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine” can be represented by the InChI code:1S/C9H9BrFN.ClH/c10-7-3-6(4-8(11)5-7)9(12)1-2-9;/h3-5H,1-2,12H2;1H
. This compound has a molecular weight of 266.54 . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available sources.Scientific Research Applications
Synthesis and Antibacterial Activity
A novel synthesis method was developed for creating 3-alkyl-2-(aryl imino)-4-cyclopropyl-5-(2′-fluorophenyl)-thiazole derivatives, utilizing 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine as a precursor. This process, conducted at room temperature using poly-4-vinyl pyridine as a catalyst, achieved excellent yields (82–96%). The resultant compounds exhibited significant antibacterial activity against pathogens like Salmonella enterica, Micrococcus luteus, Bacillus subtilis, and Pseudomonas aeruginosa (Shiran et al., 2015).
Cyclopropanation Reagents
The compound was used to demonstrate the effectiveness of aluminum carbenoids over traditional cyclopropanation reagents for the synthesis of cyclopropyl amines. This method produced high yields (68–89%) at room temperature, offering a significant advantage over diazomethane, Simmons–Smith, and Furukawa reagents (Kadikova et al., 2015).
Sigma Receptor Ligands
This compound derivatives have been identified as a new class of σ receptor ligands. These compounds exhibit varying selectivities for σ1 and σ2 receptor subtypes, with specific derivatives showing potent activity. This discovery opens new avenues for the development of therapeutic agents targeting σ receptors (Schinor et al., 2020).
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis
The compound played a role in synthesizing N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, which were analyzed for non-covalent interactions using QTAIM. This research provided valuable insights into the nature of interactions within molecules, highlighting the importance of H–H bonding in stabilizing crystal structures (El-Emam et al., 2020).
Enantioselective Synthesis
The compound was instrumental in an enantioselective synthesis process, preserving the enantiomeric purity from the cyclopropane's electrophilic center to the acyclic product. This methodology has potential applications in synthesizing dual serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)cyclopropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-7-3-6(4-8(11)5-7)9(12)1-2-9/h3-5H,1-2,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHPOPJRBQJZSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)Br)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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